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Compound of Interest

Compound Name: Peramivir

Cat. No.: B1679564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the dose-response relationship of

peramivir, an intravenous neuraminidase inhibitor, as determined through key clinical trials.

The document summarizes critical efficacy and safety data, details the experimental protocols

used in these studies, and provides visual diagrams of the drug's mechanism and trial

workflows.

Application Notes: Summary of Findings
Peramivir is an antiviral agent that functions by inhibiting the neuraminidase enzyme of

influenza A and B viruses, which is essential for the release of new viral particles from infected

host cells.[1][2] Clinical trials have primarily investigated intravenous (IV) single and multiple-

day dosing regimens, typically comparing 300 mg and 600 mg doses against placebo or the

oral neuraminidase inhibitor, oseltamivir.

Efficacy in Uncomplicated Influenza
In adult outpatients with acute, uncomplicated seasonal influenza, single intravenous doses of

peramivir have been shown to be effective. A key study demonstrated that both 300 mg and

600 mg single IV doses of peramivir significantly reduced the time to alleviation of symptoms

compared to placebo.[3][4] The median time to symptom alleviation was nearly identical for

both doses, suggesting a potential plateau in clinical effect at the 300 mg dose for this patient

population.[5]
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A subsequent Phase III study comparing single-dose 300 mg and 600 mg IV peramivir to a

standard 5-day oral oseltamivir regimen (75 mg twice daily) found the efficacy to be similar

across all three groups, establishing non-inferiority.

Table 1: Efficacy of Single-Dose IV Peramivir in Uncomplicated Influenza

Study
(Reference)

Treatment
Arm

N

Median
Time to
Alleviation
of
Symptoms
(Hours)

95%
Confidence
Interval (CI)

Adjusted P-
value vs.
Placebo

Kohno et
al., 2010

Peramivir
300 mg

99 59.1 50.9 - 72.4 0.0092

Peramivir 600

mg
97 59.9 54.4 - 68.1 0.0092

Placebo 100 81.8 68.0 - 101.5 N/A

Kohno et al.,

2011

Peramivir 300

mg
364 78.0 68.4 - 88.6

N/A (vs.

Oseltamivir)

Peramivir 600

mg
364 81.0 72.7 - 91.5

N/A (vs.

Oseltamivir)

| | Oseltamivir 75 mg BID | 363 | 81.8 | 73.2 - 91.1 | N/A |

Efficacy in High-Risk and Hospitalized Patients
For high-risk patients (e.g., those with diabetes or chronic respiratory diseases), a dose-

response relationship appears more evident. A study administering peramivir for 1 to 5 days

found that the 600 mg dose group had a significantly shorter duration of influenza illness

compared to the 300 mg group. This suggests that higher doses may provide greater benefit in

patients with more severe disease or underlying health conditions.

However, a separate Phase III study in a broader population of hospitalized patients with

severe influenza (which was ultimately terminated for futility) did not demonstrate a significant
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clinical benefit for 600 mg peramivir plus standard of care (SOC) compared to placebo plus

SOC.

Table 2: Efficacy of IV Peramivir in High-Risk Patients

Study
(Reference)

Treatment
Arm

N

Median
Duration of
Influenza
Illness
(Hours)

90%
Confidence
Interval (CI)

Hazard
Ratio
(600mg vs
300mg)

Sugaya et
al., 2012

Peramivir
300 mg/day

18 114.4 40.2 - 235.3 0.497

| | Peramivir 600 mg/day | 19 | 42.3 | 30.0 - 82.7 | |

Safety and Tolerability
Across multiple studies, peramivir has been generally well-tolerated at both 300 mg and 600

mg doses, with an adverse event profile similar to that of placebo and oseltamivir. The most

commonly reported adverse event is diarrhea. No significant difference in the rate of adverse

events has been observed between the 300 mg and 600 mg dose groups.

Table 3: Safety Profile of IV Peramivir (Selected Studies)

Study
(Reference)

Treatment
Arm

N
Any
Adverse
Event (%)

Diarrhea
(%)

Serious
Adverse
Events (%)

Kohno et
al., 2010

Peramivir
300 mg

99 28.3% 4.0% 0%

Peramivir 600

mg
97 24.7% 3.1% 0%

Placebo 100 25.0% 5.0% 0%

Sugaya et al.,

2012

Peramivir 300

mg/day
21 71.4% Not specified Not specified
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| | Peramivir 600 mg/day | 21 | 76.2% | Not specified | Not specified |

Pharmacokinetics
Peramivir exhibits linear pharmacokinetics, with exposure (Cmax and AUC) increasing

proportionally with the dose. It is primarily eliminated unchanged via the kidneys, with a

terminal elimination half-life of approximately 20 hours, supporting single-daily dosing. Dose

adjustments are recommended for patients with renal impairment.

Table 4: Pharmacokinetic Parameters of Single-Dose IV Peramivir in Adults

Parameter 600 mg Dose

Cmax (Maximum Serum Concentration) ~46,800 ng/mL

AUC0-∞ (Area Under the Curve) ~102,700 ng·hr/mL

Volume of Distribution (Central) ~12.6 L

Protein Binding <30%

Elimination Half-life ~20 hours

| Primary Route of Elimination | Renal (~90% as unchanged drug) |

Protocols: Key Experimental Methodologies
The following sections describe generalized protocols based on methodologies from pivotal

peramivir clinical trials.

Protocol: Randomized, Double-Blind, Placebo-
Controlled Trial in Uncomplicated Influenza

Objective: To evaluate the efficacy and safety of single-dose intravenous peramivir
compared to placebo in adults with acute uncomplicated influenza.

Study Design: Multicenter, randomized, double-blind, placebo-controlled.

Patient Population:
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Inclusion Criteria: Previously healthy adults (e.g., 20-64 years) with a positive influenza

rapid antigen test; onset of influenza symptoms (including fever ≥38.0°C and at least one

respiratory and one systemic symptom) within 48 hours of randomization.

Exclusion Criteria: High-risk conditions, pregnancy, severe influenza requiring

hospitalization, receipt of other antiviral medications.

Randomization and Blinding: Patients are randomized in a 1:1:1 ratio to receive a single

intravenous infusion of peramivir 300 mg, peramivir 600 mg, or a matching placebo (e.g.,

normal saline). Both patients and investigators are blinded to the treatment assignment.

Intervention:

Confirm eligibility and obtain informed consent.

Administer the assigned study drug (peramivir or placebo) as a single intravenous

infusion over 15-30 minutes on Day 1.

Assessments and Endpoints:

Primary Efficacy Endpoint: Time to alleviation of symptoms (TTAS), defined as the time

from initiation of study drug until all seven influenza symptoms (cough, sore throat,

headache, nasal congestion, feverishness, fatigue, myalgia) are rated as 'mild' or 'absent'

and remain so for at least 24 hours.

Data Collection: Patients self-assess symptoms and body temperature twice daily for up to

14 days using a diary.

Virology: Nasal and pharyngeal swabs are collected at baseline and on specified follow-up

days (e.g., Days 2, 3, 6) to determine viral titer and shedding.

Safety: Monitor and record all adverse events (AEs), serious adverse events (SAEs), and

results from clinical laboratory tests throughout the study period.

Statistical Analysis: The primary endpoint (TTAS) is typically analyzed using a Cox

proportional-hazards model, with results often visualized using Kaplan-Meier curves.
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Protocol: Dose-Escalation Safety and Tolerability Study
Objective: To determine the safety, tolerability, and pharmacokinetics of escalating doses of

peramivir in healthy volunteers.

Study Design: Single-center, randomized, placebo-controlled, dose-escalation. Can be

conducted in two parts: single ascending dose (SAD) and multiple ascending dose (MAD).

Patient Population:

Inclusion Criteria: Healthy adult men and women (e.g., 18-40 years) with a body mass

index (BMI) within a normal range (e.g., 19-32).

Exclusion Criteria: Clinically significant abnormalities on physical examination, ECG, or

laboratory tests.

Intervention (SAD part):

Enroll subjects into sequential cohorts. Each cohort consists of a small number of subjects

(e.g., 8 subjects: 6 active, 2 placebo).

The first cohort receives the lowest planned dose (e.g., 0.5 mg/kg) via a 15-minute IV

infusion.

A safety monitoring committee reviews safety and tolerability data before proceeding to

the next, higher-dose cohort (e.g., 1, 2, 3.5, 5 mg/kg).

Dose escalation continues until the maximum planned dose is reached or a maximum

tolerated dose (MTD) is identified.

Assessments and Endpoints:

Primary Endpoint: Safety and tolerability, assessed by monitoring vital signs, ECGs,

clinical laboratory results, and the incidence/severity of adverse events.

Pharmacokinetics: Serial blood samples are collected at pre-defined time points (e.g., 0.5,

1, 2, 3, 6, 9, 12, 18, 24 hours) post-infusion to determine PK parameters (Cmax, AUC,

t1/2). Urine is often collected to assess renal excretion.
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Visualizations: Pathways and Workflows
Mechanism of Action
The diagram below illustrates the mechanism by which peramivir inhibits influenza virus

propagation.

Host Cell

Influenza Virus

Viral Replication

New Virion
Budding

Assembly

Cell Membrane

Virus Entry &
Uncoating

Replication Cycle
Neuraminidase (NA)

 Cleaves sialic acid
 to release virion 

Peramivir  INHIBITS 

Click to download full resolution via product page

Caption: Peramivir inhibits the viral neuraminidase enzyme, preventing the release of new

virus particles.

Clinical Trial Workflow
This flowchart outlines the typical process for a patient enrolled in a randomized, controlled

peramivir clinical trial.
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Treatment Arms (Double-Blind)

decision process Patient with Influenza Symptoms

Screening:
- Medical History
- Physical Exam

- Rapid Antigen Test

Meets Inclusion/
Exclusion Criteria?

Informed Consent

Yes

End of Study / Final Analysis

No (Screen Failure)

Randomization

Peramivir 300 mg
(Single IV Infusion)

Peramivir 600 mg
(Single IV Infusion)

Placebo or Active Control
(e.g., Oseltamivir)

Data Collection:
- Symptom Diary (14 days)

- Viral Swabs (Baseline, Day 2, 3, 6)
- Adverse Event Monitoring
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decision result Cohort 1 (n=8)
Peramivir 0.5 mg/kg vs Placebo

Safety Data Review:
Tolerated?

Cohort 2 (n=8)
Peramivir 1.0 mg/kg vs Placebo

Yes

Maximum Tolerated
Dose (MTD) Identified

No

Safety Data Review:
Tolerated?

Cohort 3 (n=8)
Peramivir 2.0 mg/kg vs Placebo

Yes

No

Safety Data Review:
Tolerated?

...

Yes No

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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